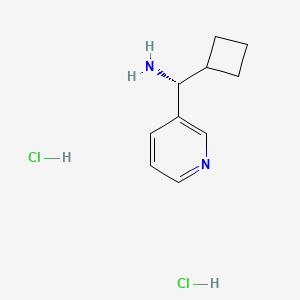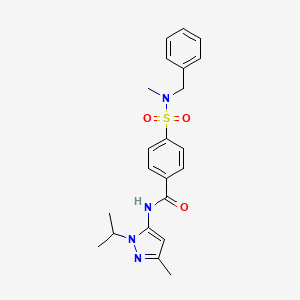
4-(N-benzyl-N-methylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-benzyl-N-methylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C22H26N4O3S and its molecular weight is 426.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Approaches : Research has shown the synthesis of various benzamide derivatives, including those related to 4-(N-benzyl-N-methylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide, often involving non-steroidal anti-inflammatory drugs. These synthesized compounds have been found to have potential biological applications and interest in drug chemistry (Saeed et al., 2015).
Molecular Structure Analysis : Studies have involved the synthesis and crystal and molecular structure analysis of aromatic sulfonamides and their derivatives. Techniques like X-ray molecular structure determination and computational methods help understand their conformational behavior and interaction properties (Remko et al., 2010).
Biological and Medicinal Applications
Antiviral Activity : Benzamide-based compounds, including those structurally related to the chemical , have been studied for their anti-influenza A virus activities. Some of these compounds have shown significant antiviral activities against bird flu influenza (Hebishy et al., 2020).
Carbonic Anhydrase Inhibition : Certain benzamide sulfonamide derivatives have been evaluated as inhibitors of carbonic anhydrase isoenzymes. This inhibition is crucial for potential therapeutic applications in conditions like glaucoma, epilepsy, and mountain sickness (Supuran et al., 2013).
Antiproliferative Effects : Research on pyrazole-sulfonamide derivatives, structurally similar to the chemical , has shown promising antitumor activities. These compounds have exhibited significant effects against specific cancer cell lines, suggesting their potential in cancer therapy (Mert et al., 2014).
Chemical Properties and Reactions
Reactivity and Derivative Formation : Studies have focused on the reactivity of similar compounds toward various nitrogen nucleophiles, leading to the formation of different heterocyclic derivatives. Understanding these reactions is vital for developing new compounds with desired biological properties (Mohareb et al., 2004).
Catalytic Applications : Certain benzamide derivatives have been explored for their catalytic properties in synthesis reactions. They have been used as catalysts in the preparation of various heterocyclic compounds, contributing to the field of green chemistry (Khazaei et al., 2015).
Electrophysiological Activity : N-substituted benzamides have been synthesized and assessed for their cardiac electrophysiological activity. These studies are crucial for developing new pharmacological agents for treating arrhythmias (Morgan et al., 1990).
Eigenschaften
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-16(2)26-21(14-17(3)24-26)23-22(27)19-10-12-20(13-11-19)30(28,29)25(4)15-18-8-6-5-7-9-18/h5-14,16H,15H2,1-4H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWWUCICJNNSSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
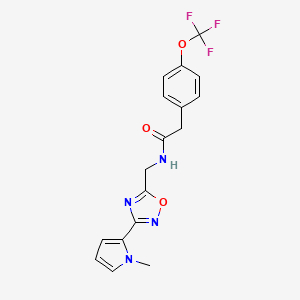
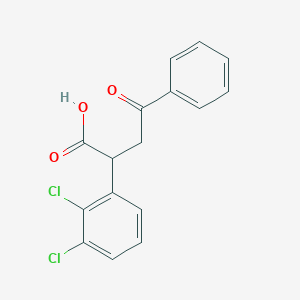

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2990475.png)
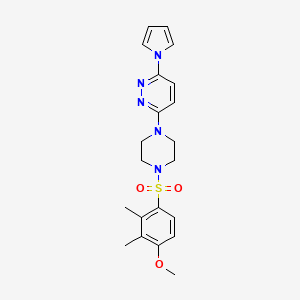
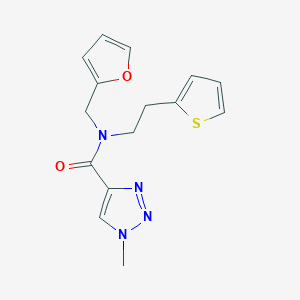
![1-[4-(Benzenesulfonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2990479.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2990483.png)
![N-mesityl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2990484.png)
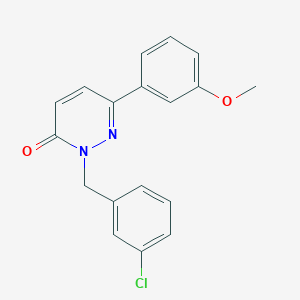
![N-[4-(Aminomethyl)phenyl]-2-phenylacetamide](/img/structure/B2990486.png)

